molecular formula C9H11NO3S B1505724 ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE CAS No. 1141669-67-1

ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE

Cat. No.: B1505724
CAS No.: 1141669-67-1
M. Wt: 213.26 g/mol
InChI Key: CPRPFOXYISGJAU-UHFFFAOYSA-N
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Description

Historical Development of Fused Thiazole Heterocycles

The historical development of fused thiazole heterocycles spans several decades of systematic research and represents a continuous evolution in understanding both synthetic methodologies and structural significance. The earliest investigations into thiazole-containing fused systems emerged from studies of naturally occurring compounds, particularly those found in various metabolites and peptide alkaloids. These natural products served as inspiration for synthetic chemists to develop methodologies for constructing similar fused ring systems in laboratory settings.

The development of synthetic approaches to pyrano[4,3-d]thiazole systems has been significantly influenced by advances in cyclization methodologies and understanding of heterocyclic reactivity patterns. Early synthetic efforts focused on sequential ring-forming reactions, where one heterocyclic ring was constructed first, followed by annulation to form the second ring. These approaches, while successful, often required multiple steps and harsh reaction conditions, limiting their practical utility.

A major breakthrough in the field came with the development of multicomponent reaction strategies that could construct both rings simultaneously or in rapid succession. The implementation of domino and tandem reaction sequences revolutionized the synthesis of fused thiazole systems by providing efficient one-pot methodologies. These approaches significantly reduced the number of synthetic steps required and improved overall yields while minimizing the formation of unwanted byproducts.

The historical progression also reflects the evolution of catalytic systems employed in these syntheses. Early methodologies relied heavily on stoichiometric reagents and harsh conditions, but subsequent developments have introduced milder catalytic systems that operate under more environmentally friendly conditions. The use of Lewis acid catalysts, such as lithium perchlorate, has proven particularly effective for promoting cyclization reactions leading to fused thiazole systems.

Contemporary research has focused on developing stereoselective synthetic methodologies that can control the three-dimensional arrangement of substituents in fused thiazole systems. This development is particularly important for compounds intended for biological applications, where stereochemistry can significantly influence activity and selectivity. The integration of asymmetric catalysis and stereocontrolled cyclization reactions represents the current frontier in fused thiazole synthesis.

Position of Ethyl 6,7-dihydro-4H-pyrano[4,3-d]thiazole-2-carboxylate in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry as a representative example of sophisticated fused ring architecture. The compound demonstrates the successful integration of multiple heteroatoms and functional groups within a constrained molecular framework, showcasing the potential for structural complexity that can be achieved through modern synthetic methodologies.

From a structural perspective, this compound exemplifies the principle of molecular hybridization, where distinct pharmacophoric elements are combined within a single molecular entity to potentially enhance biological activity or introduce novel properties. The presence of the ethyl carboxylate substituent at the 2-position of the thiazole ring provides an additional functional handle that can participate in various chemical transformations or biological interactions.

The partially saturated nature of the pyrano ring system, as indicated by the 6,7-dihydro-4H designation, introduces conformational flexibility that distinguishes this compound from fully aromatic fused systems. This partial saturation can influence the overall molecular shape and the spatial arrangement of substituents, potentially affecting both chemical reactivity and biological activity. The reduced pyrano ring adopts specific conformations that can be influenced by substituent effects and electronic factors.

Within the context of heterocyclic drug discovery, compounds featuring the pyrano[4,3-d]thiazole core have demonstrated significant potential across various therapeutic areas. The structural features present in this compound align with established pharmacophoric patterns that are known to interact effectively with biological targets. The combination of hydrogen bond donors, acceptors, and lipophilic regions within the molecule provides a balanced profile for potential biological activity.

The compound also represents an important synthetic target for methodology development in heterocyclic chemistry. The construction of the fused ring system requires careful consideration of regioselectivity and the order of bond-forming events. Successful synthetic approaches to this compound type have contributed to the broader understanding of cyclization reactions and have provided insights that can be applied to the synthesis of related heterocyclic systems.

Chemical database analysis reveals that this compound serves as a valuable reference compound for computational studies and structure-activity relationship investigations. Its well-defined structure and available spectroscopic data make it an ideal candidate for benchmarking theoretical calculations and validating computational models used in heterocyclic chemistry research.

Nomenclature and Classification within Fused Heterocyclic Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming fused heterocyclic systems, reflecting the hierarchical arrangement of ring systems and the precise positioning of functional groups. The nomenclature provides a complete structural description that unambiguously identifies the compound's molecular architecture and distinguishes it from related structural isomers.

The base name "pyrano[4,3-d]thiazole" indicates the fusion pattern between the pyrano and thiazole rings, where the numerical descriptors [4,3-d] specify the exact positions at which the rings are fused. In this notation system, the thiazole ring serves as the parent heterocycle, and the pyrano ring is considered the attached component. The fusion occurs between positions 4 and 3 of the thiazole ring, creating a bicyclic system with shared carbon atoms.

The prefix "6,7-dihydro-4H" provides crucial information about the saturation state of the fused ring system. This designation indicates that the double bond typically present between positions 6 and 7 in the fully aromatic system has been reduced, resulting in a partially saturated heterocycle. The "4H" notation specifies the position of the remaining double bond within the ring system and indicates the tautomeric form of the compound.

Classification within the broader framework of fused heterocyclic systems places this compound in the category of bicyclic heteroaromatics with mixed heteroatom content. The presence of nitrogen, sulfur, and oxygen atoms within the fused ring system creates a complex electronic environment that influences both chemical reactivity and physical properties. This multi-heteroatom character distinguishes the compound from simpler monocyclic heterocycles and places it among the more structurally sophisticated members of the heterocyclic family.

The carboxylate functionality at position 2 of the thiazole ring represents a common substitution pattern that is encountered across many biologically active thiazole derivatives. The ethyl ester group provides both synthetic convenience and potential for further chemical modification, as ester groups can be readily converted to other functional groups through established organic transformations.

Structural Component IUPAC Designation Position/Description
Base Ring System pyrano[4,3-d]thiazole Fused bicyclic framework
Saturation State 6,7-dihydro-4H Partially saturated pyrano ring
Functional Group 2-carboxylate Ester substituent on thiazole
Alkyl Chain ethyl Ester alkyl component
Molecular Formula C₉H₁₁NO₃S Complete elemental composition
CAS Registry Number 1141669-67-1 Unique chemical identifier

From a taxonomical perspective within heterocyclic chemistry, the compound belongs to the class of oxygen-nitrogen-sulfur containing fused heterocycles, a category that has gained increasing attention due to the diverse biological activities exhibited by its members. The specific arrangement of heteroatoms and the degree of saturation create a unique electronic environment that can be fine-tuned through appropriate substitution patterns to achieve desired properties.

The classification also considers the compound's relationship to other members of the pyrano-thiazole family, including both more highly substituted derivatives and alternative fusion patterns. Understanding these relationships is crucial for structure-activity relationship studies and for predicting the properties of related compounds that have not yet been synthesized or thoroughly characterized.

Properties

IUPAC Name

ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-2-13-9(11)8-10-6-3-4-12-5-7(6)14-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRPFOXYISGJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)COCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712319
Record name Ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141669-67-1
Record name 4H-Pyrano[4,3-d]thiazole-2-carboxylic acid, 6,7-dihydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141669-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 6,7-dihydro-4H-pyrano[4,3-d]thiazole-2-carboxylate generally follows a multi-step synthetic route involving:

  • Formation of thiazolidinone intermediates via reaction of thiosemicarbazides with ethyl chloroacetate.
  • Cyclization with appropriate aldehydes and malononitrile or other active methylene compounds to form the fused pyrano-thiazole ring system.
  • Use of catalytic systems or solvent-free conditions to promote cyclization and condensation reactions.

Preparation of Thiazolidinone Intermediates

A key intermediate in the synthesis is the thiazolidin-4-one derivative, prepared as follows:

  • Starting materials: N-(substituted)-2-(6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinecarbothioamide (thiosemicarbazide derivative).
  • Reaction: Refluxing the thiosemicarbazide derivative with ethyl chloroacetate in ethanol for 4 hours.
  • Outcome: Formation of 2-substituted-3-((6-methoxy-3,4-dihydronaphthalin-1(2H)-ylidene)amino)thiazolidin-4-ones (compounds 4a-d).
  • Isolation: After cooling, the solid product is filtered, dried, and recrystallized from ethanol to yield the pure thiazolidinone derivatives.

Cyclization to Pyrano-Thiazole Derivatives

The thiazolidinone intermediates undergo cyclization with aldehydes and malononitrile to form the pyrano-thiazole ring system:

  • Method: Heating a mixture of thiazolidinone derivatives, aryl aldehydes, and malononitrile in distilled water with a catalytic amount of potassium hydrogen phthalate.
  • Conditions: The reaction is typically performed under reflux.
  • Products: Pyrano-thiazolecarbonitrile derivatives, which are key precursors to the target compound.

Alternatively, solvent-free conditions using reagents like DMF-DMA (dimethylformamide dimethyl acetal) can be employed to generate enaminone intermediates, which then condense with ethyl acetoacetate or malononitrile to yield the fused heterocyclic systems.

Use of Catalysts and Green Chemistry Approaches

Recent advances have introduced environmentally friendly catalysts and solvents to improve yields and reduce reaction times:

  • Catalyst: Zinc-linked amino acid complexes such as Zn(L-proline)2 have been used effectively to catalyze the formation of related pyran derivatives.
  • Solvent system: Mixtures of water and ethanol (e.g., 2:3 ratio) provide a green solvent medium.
  • Reaction time and yield: Under reflux for 3 hours, yields as high as 95% have been reported for similar pyran derivatives using this catalytic system.

The catalytic mechanism involves activation of the carbonyl group by the Zn-proline complex, facilitating nucleophilic addition and subsequent cyclization steps.

Alternative Synthetic Routes via Hydrazonoyl Halides

Another approach involves hydrazonoyl halides reacting with thiosemicarbazide derivatives to form pyrano-thiazole compounds:

  • Step 1: Reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol with triethylamine.
  • Step 2: Formation of thiazolo[4,5-b]pyridine and pyrano[2,3-d]thiazole derivatives through cyclization.
  • Step 3: Further reaction with arylidenemalononitrile in ethanol with piperidine catalyst yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives.

This method allows structural diversification and has been used to synthesize compounds with potential biological activity.

Summary Table of Preparation Methods

Step Reactants/Conditions Reaction Type Product Type Yield/Notes
1 Thiosemicarbazide derivative + Ethyl chloroacetate, reflux in ethanol (4 h) Nucleophilic substitution/cyclization Thiazolidinone derivatives (4a-d) Recrystallized from ethanol; pure intermediates
2 Thiazolidinone + Aryl aldehyde + Malononitrile, reflux in water + potassium hydrogen phthalate catalyst Cyclization/condensation Pyrano-thiazolecarbonitrile derivatives Moderate to high yields
3 Thiazolidinone + DMF-DMA, solvent-free Enaminone formation Enaminone intermediates Followed by condensation with ethyl acetoacetate or malononitrile
4 Indole-3-carbaldehyde + Malononitrile + Nucleophile + Zn(L-proline)2 catalyst, reflux in H2O/EtOH Catalytic condensation Pyran derivatives Up to 95% yield, green chemistry approach
5 Hydrazonoyl halides + Hydrazinecarbothioamide + Triethylamine, ethanol reflux Cyclization Pyrano[2,3-d]thiazole derivatives Allows substitution variation and bioactivity studies

Research Findings and Notes

  • The use of water-ethanol solvent mixtures and amino acid-based zinc catalysts significantly improves the environmental profile of the synthesis while maintaining high yields.
  • The reaction pathways involve initial formation of thiosemicarbazide intermediates, followed by cyclization steps that form the fused heterocyclic ring system characteristic of the target compound.
  • Alternative routes using hydrazonoyl halides provide access to derivatives with potential biological activities such as anticancer effects, indicating the synthetic flexibility of these methods.
  • Spectral data (IR, 1H NMR, 13C NMR) and elemental analysis are essential for confirming the structure of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to ethyl 6,7-dihydro-4H-pyrano[4,3-d]thiazole-2-carboxylate exhibit significant biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Potential use in treating inflammatory diseases.
  • Anticancer Effects : Preliminary studies suggest cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Studies
    • A study conducted on derivatives of this compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Research
    • In vitro assays demonstrated that the compound reduces pro-inflammatory cytokine production in macrophages, suggesting its role in modulating immune responses .
  • Anticancer Investigations
    • A recent investigation revealed that this compound exhibits selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructure TypeUnique Features
Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylatePyrazolo-thiazineExhibits different biological activity profiles
Ethyl 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)-hydrazinyl)-7-substituted-7H-pyrano[2,3-c]pyrazolePyrano-pyrazoleKnown for anti-inflammatory properties
Ethyl 5-(phenylthiazol-2-yl)hydrazono)-pyrano[2,3-c]pyrazoleThiazol-pyrazoleDemonstrates significant antimicrobial activity

Mechanism of Action

The mechanism of action of ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related heterocycles, focusing on ring systems, functional groups, and physicochemical properties.

Compound Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Polarity
ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE Pyrano[4,3-d]thiazole (O-containing pyran + thiazole) Ethyl ester at C2 C₉H₁₁NO₃S* ~213* High (due to O in pyran and ester)
ETHYL 4,5,6,7-TETRAHYDRO-[1,3]THIAZOLO[5,4-C]PYRIDINE-2-CARBOXYLATE Thiazolo[5,4-c]pyridine (N-containing pyridine + thiazole) Ethyl ester at C2 C₉H₁₂N₂O₂S 212.27 Moderate (pyridine less polar than pyran)
5-Ethoxymethyleneamino-3-arylpyrazole derivatives Pyrazole + ethoxymethyleneamino group Aryl, nitrophenyl, cyano Varies Varies (~300–350) Moderate to high

Notes:

  • *Estimated values for the target compound, as exact data are unavailable in the provided evidence.
  • The pyrano ring in the target compound introduces an oxygen atom, enhancing polarity compared to pyridine-based analogues (e.g., ETHYL 4,5,6,7-TETRAHYDRO-[1,3]THIAZOLO[5,4-C]PYRIDINE-2-CARBOXYLATE) .
  • Thiazole rings (common in all listed compounds) contribute to π-π stacking interactions and metal coordination, relevant in catalysis or bioactivity .

Crystallographic and Computational Analysis

  • Software Use : Structural characterization of such compounds often employs SHELXL for refinement and OLEX2 for visualization . For example, SHELXL’s robust handling of high-resolution data aids in resolving complex heterocyclic conformations .
  • Hypothesized Stability: The pyrano ring’s oxygen may lead to tighter crystal packing compared to pyridine analogues, as seen in similar systems analyzed via SHELX .

Commercial and Industrial Relevance

  • Suppliers : The target compound is listed with six suppliers, indicating broader commercial availability compared to niche derivatives like pyrazole-triazolo-pyrimidines .

Biological Activity

Ethyl 6,7-dihydro-4H-pyrano[4,3-d]thiazole-2-carboxylate is a heterocyclic compound notable for its pyrano-thiazole structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H11NO3SC_9H_{11}NO_3S and a molecular weight of approximately 213.25 g/mol. The compound features a thiazole ring fused to a pyran ring, which enhances its chemical reactivity and biological potential .

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC9H11NO3SC_9H_{11}NO_3S
Molecular Weight213.25 g/mol
CAS Number1141669-67-1

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound was evaluated using the Kirby–Bauer disk diffusion method, which measures the zones of inhibition around disks impregnated with the compound on agar plates inoculated with specific microorganisms.

Table 2: Antimicrobial Activity Results

Microbial StrainZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

The results indicate that this compound has notable antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has shown promising antioxidant activities. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. The ability to neutralize free radicals is crucial for mitigating oxidative stress-related diseases.

Table 3: Antioxidant Activity Assay Results

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25
Hydroxyl Radical Scavenging30

The IC50 values indicate that this compound effectively scavenges free radicals, suggesting its potential as an antioxidant agent .

Binding Affinities and Computational Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various biological targets. These studies reveal insights into how the compound interacts at a molecular level, which is essential for optimizing its therapeutic applications.

Case Studies

Several studies have reported on the synthesis and evaluation of derivatives of similar compounds that share structural characteristics with this compound. These derivatives have been found to possess varying degrees of biological activity, further supporting the potential of this compound class in medicinal chemistry .

Q & A

Q. What are the optimal synthetic routes for ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE, and how can reaction yields be improved?

The compound can be synthesized via nitrile oxide cycloaddition, a method validated for structurally related pyrano-thiazole derivatives. Key steps include:

  • Reacting a nitrile oxide precursor (e.g., 2,6-dichlorobenzonitrile oxide) with a dihydro-pyranone derivative under controlled conditions.
  • Using stereodirecting agents (e.g., bromine) to influence regioselectivity, as demonstrated in analogous syntheses .
  • Optimizing yields by varying reaction parameters: temperature (reflux in acetic anhydride), catalyst (NiO₂ for oxidation), and solvent polarity.
  • Monitoring reaction progress via TLC and isolating intermediates via recrystallization (e.g., THF or dioxane) .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement and OLEX2 for visualization. Parameters include space group determination, bond-length analysis, and handling twinned data for high-resolution structures .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identify characteristic signals (e.g., ethyl ester protons at δ ~4.3 ppm, thiazole ring protons at δ ~6.5–7.5 ppm).
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.
  • IR spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and heterocyclic ring vibrations .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

  • Perform density functional theory (DFT) calculations to:
    • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
    • Simulate reaction pathways (e.g., cycloaddition transition states) using Gaussian or ORCA software.
    • Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate structures .
  • Use molecular docking to predict biological activity by modeling interactions with target proteins (e.g., enzymes inhibited by thiazole derivatives) .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

  • Case example : Discrepancies between expected and observed NMR splitting patterns may arise from dynamic effects (e.g., ring puckering). Solutions include:
    • Variable-temperature NMR to probe conformational exchange.
    • Complementary XRD analysis to confirm static structure .
  • For XRD ambiguities (e.g., disorder in the ethyl group), refine models with SHELXL’s restraints (e.g., SIMU, DELU) and validate using R-factor convergence (<5% Δ) .

Q. What strategies resolve regioselectivity challenges in pyrano-thiazole syntheses?

  • Mechanistic insight : Regioselectivity in cycloadditions is often controlled by steric and electronic factors. For example, bromine as a stereodirecting agent can reverse selectivity in nitrile oxide reactions .
  • Experimental design :
    • Compare kinetic vs. thermodynamic products by varying reaction time and temperature.
    • Use substituent effects (e.g., electron-withdrawing groups on the dienophile) to bias outcomes .

Q. How can polymorphism or isomerism impact the compound’s properties, and how are these identified?

  • Isomerism : The compound may exhibit positional isomerism (e.g., pyrano[4,3-d] vs. pyrano[3,4-d] systems). Differentiate via:
    • XRD to compare lattice parameters.
    • 2D NMR (COSY, NOESY) to assign substituent positions .
  • Polymorphism : Screen crystallization conditions (solvent, cooling rate) and analyze DSC/TGA thermograms to detect phase transitions .

Methodological Considerations

Q. What protocols mitigate challenges in purifying this compound?

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (20–50% EtOAc) for baseline separation of thiazole derivatives.
  • Recrystallization : Optimize solvent pairs (e.g., THF/water for polar impurities, toluene for nonpolar byproducts) .
  • HPLC : Employ C18 columns (ACN/water + 0.1% TFA) to resolve closely related analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 6,7-DIHYDRO-4H-PYRANO[4,3-D]THIAZOLE-2-CARBOXYLATE

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